O-phenyl 1H-imidazole-1-carbothioate
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Overview
Description
O-phenyl 1H-imidazole-1-carbothioate is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a carbothioate moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-phenyl 1H-imidazole-1-carbothioate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzyl alcohol, followed by cyclization and aromatization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve high-yield processes that can be scaled up efficiently. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
O-phenyl 1H-imidazole-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by bases like potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
O-phenyl 1H-imidazole-1-carbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of O-phenyl 1H-imidazole-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)benzaldehyde
- 1-(4-methoxyphenyl)-1H-imidazole
- 1-phenyl-1H-imidazole-5-carboxylic acid
Uniqueness
O-phenyl 1H-imidazole-1-carbothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced stability, reactivity, or selectivity in various applications .
Properties
CAS No. |
90842-16-3 |
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Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
O-phenyl imidazole-1-carbothioate |
InChI |
InChI=1S/C10H8N2OS/c14-10(12-7-6-11-8-12)13-9-4-2-1-3-5-9/h1-8H |
InChI Key |
KSEUJDGVAVFITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)N2C=CN=C2 |
Origin of Product |
United States |
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